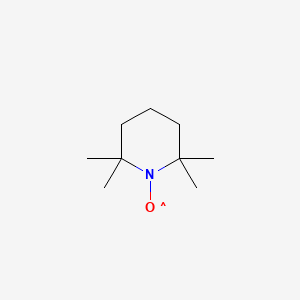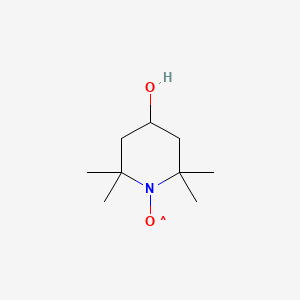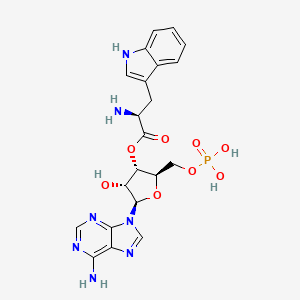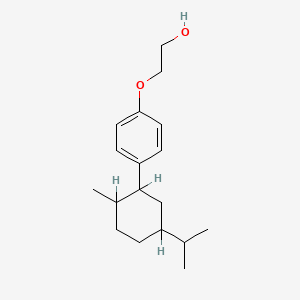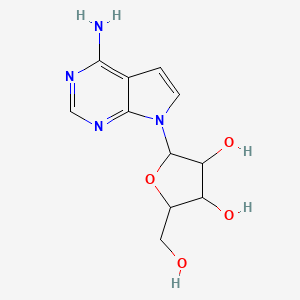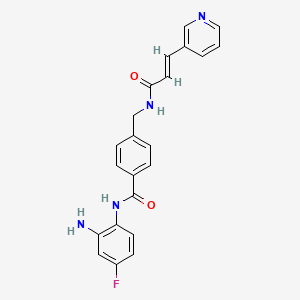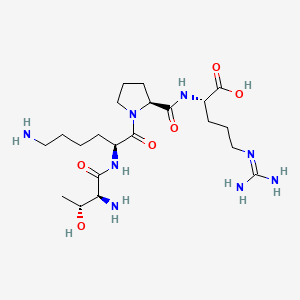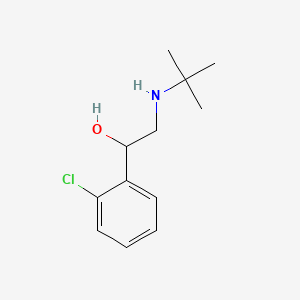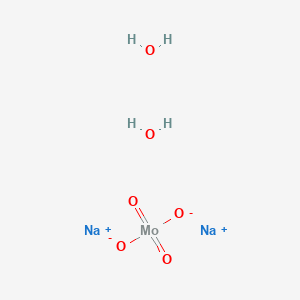
Molybdate de sodium dihydraté
Vue d'ensemble
Description
Sodium molybdate dihydrate is an inorganic compound with the chemical formula Na₂MoO₄·2H₂O. This white crystalline powder is highly soluble in water and is commonly used as a source of molybdenum in various industrial and scientific applications. It is often encountered in its dihydrate form, which means it contains two molecules of water of crystallization.
Applications De Recherche Scientifique
Sodium molybdate dihydrate has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
Sodium molybdate dihydrate (Na2MoO4·2H2O) is a source of molybdenum . Molybdenum is an essential trace element that plays a crucial role in the functions of various enzymes . It is a key component of several enzymes, including xanthine oxidase, aldehyde oxidase, and sulfite oxidase, which are involved in purine metabolism, aldehyde detoxification, and sulfur amino acid metabolism, respectively .
Mode of Action
In aqueous solution, sodium molybdate dissociates into sodium ions and tetrahedral molybdate (MoO4 2-), which adopts a sulfate-like structure . The molybdate ion can be incorporated into molybdoenzymes, replacing the molybdenum atom in their active sites . This replacement can alter the enzyme’s activity, leading to changes in the biochemical reactions they catalyze .
Biochemical Pathways
The molybdate ion affects several biochemical pathways through its role in molybdoenzymes. For instance, in purine metabolism, it is involved in the conversion of hypoxanthine to xanthine and xanthine to uric acid, catalyzed by the enzyme xanthine oxidase . In sulfur amino acid metabolism, it is part of the enzyme sulfite oxidase, which catalyzes the transformation of sulfite to sulfate .
Pharmacokinetics
The molybdate ion can be incorporated into molybdoenzymes or excreted in the urine .
Result of Action
The primary molecular effect of sodium molybdate dihydrate is the provision of molybdenum for the function of molybdoenzymes . This can lead to changes in various biochemical reactions, affecting processes such as purine metabolism and sulfur amino acid metabolism . At the cellular level, these changes can impact energy production, detoxification processes, and more .
Action Environment
Environmental factors can influence the action of sodium molybdate dihydrate. For example, the pH of the environment can affect the ionization of the compound and thus its absorption and distribution . Additionally, the presence of other ions can impact the compound’s solubility and stability . In industrial applications, sodium molybdate dihydrate is used for corrosion inhibition, and its efficacy can be influenced by factors such as temperature and the presence of other ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium molybdate dihydrate is typically synthesized by dissolving molybdenum trioxide (MoO₃) in sodium hydroxide (NaOH) at temperatures ranging from 50°C to 70°C. The reaction can be represented as follows:
MoO3+2NaOH+H2O→Na2MoO4⋅2H2O
If the crystallization process occurs below 10°C, the decahydrate form is produced. Above 10°C, the dihydrate form crystallizes. The anhydrous salt can be obtained by heating the dihydrate product at 100°C .
Industrial Production Methods: In industrial settings, sodium molybdate dihydrate is produced by roasting molybdenum ore to obtain molybdenum trioxide, which is then reacted with sodium hydroxide. This process involves the following steps:
Roasting: Molybdenum ore is roasted in air to produce molybdenum trioxide.
Reaction with Sodium Hydroxide: The molybdenum trioxide is then reacted with sodium hydroxide to yield sodium molybdate dihydrate.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium molybdate dihydrate undergoes various chemical reactions, including:
- When treated with sodium borohydride (NaBH₄), sodium molybdate is reduced to molybdenum (IV) oxide (MoO₂):
Reduction: Na2MoO4+NaBH4+2H2O→NaBO2+MoO2+2NaOH+3H2
Reaction with Dithiophosphates: Sodium molybdate reacts with the acids of dithiophosphates to form complex molybdenum compounds.
Common Reagents and Conditions:
Sodium Borohydride: Used as a reducing agent.
Dithiophosphates: Used to form complex molybdenum compounds.
Major Products:
Molybdenum (IV) Oxide: Formed from the reduction reaction.
Complex Molybdenum Compounds: Formed from reactions with dithiophosphates.
Comparaison Avec Des Composés Similaires
Sodium molybdate dihydrate can be compared with other similar compounds such as:
Sodium Chromate (Na₂CrO₄): Both are used as corrosion inhibitors, but sodium molybdate is preferred in applications where lower conductivity is required.
Sodium Tungstate (Na₂WO₄): Similar in structure and applications, but sodium molybdate is more commonly used in agricultural and industrial applications.
Ammonium Molybdate ((NH₄)₆Mo₇O₂₄·4H₂O): Used as a source of molybdenum in fertilizers and other applications.
Sodium molybdate dihydrate stands out due to its versatility and effectiveness in a wide range of applications, making it a valuable compound in both scientific research and industrial processes.
Propriétés
IUPAC Name |
disodium;dioxido(dioxo)molybdenum;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.2Na.2H2O.4O/h;;;2*1H2;;;;/q;2*+1;;;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEIWTXVNPKYDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-][Mo](=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4MoNa2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7631-95-0 (Parent) | |
| Record name | Sodium molybdate(VI) dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7051505 | |
| Record name | Sodium molybdate (Na2MoO4) dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS] | |
| Record name | Sodium molybdate(VI) dihydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17610 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10102-40-6 | |
| Record name | Sodium molybdate(VI) dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdate (MoO42-), disodium, dihydrate, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium molybdate (Na2MoO4) dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdate (MoO42-), sodium, hydrate (1:2:2), (T-4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM MOLYBDATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F2SXI1704 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Q1: What is the molecular formula and weight of sodium molybdate dihydrate?
A1: The molecular formula of sodium molybdate dihydrate is Na2MoO4.2H2O. Its molecular weight is 241.95 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize sodium molybdate dihydrate?
A2: Sodium molybdate dihydrate is commonly characterized using various spectroscopic techniques such as:
- X-ray diffraction (XRD): This technique provides insights into the crystal structure and unit cell parameters of the compound. [, ]
- Infrared spectroscopy (FTIR): FTIR spectroscopy helps identify functional groups and their vibrational modes within the molecule. []
- Raman spectroscopy: This technique complements FTIR and provides further information about molecular vibrations and structure. [, ]
- Solid-state 95Mo NMR: This specialized technique provides information about the molybdenum environment within the crystal lattice. []
Q3: What is the crystal structure of sodium molybdate dihydrate?
A3: Sodium molybdate dihydrate crystallizes in the orthorhombic system with the space group Pbca. Its crystal structure consists of alternating layers of MoO42− tetrahedra and water molecules, interconnected by sodium cations and hydrogen bonds. [, , ]
Q4: What are some catalytic applications of sodium molybdate dihydrate?
A4: Sodium molybdate dihydrate serves as an efficient catalyst in various organic reactions:
- Synthesis of benzopyranopyrimidine derivatives: It acts as a heterogeneous catalyst in the one-pot pseudo-four-component synthesis of these compounds. []
- Catalytic reduction of nitrophenols: Sodium molybdate dihydrate, particularly when supported on reduced graphene oxide (RGO), exhibits excellent catalytic activity for the reduction of nitrophenols using sodium borohydride. [, ]
- Photocatalytic degradation of organic dyes: MoS2-C60 nanocomposites synthesized using sodium molybdate dihydrate demonstrate photocatalytic activity in degrading organic dyes under UV light. []
Q5: What is the role of sodium molybdate dihydrate in the synthesis of MoS2 for catalytic applications?
A5: Sodium molybdate dihydrate serves as the molybdenum source in the hydrothermal synthesis of MoS2 nanosheets. These nanosheets exhibit promising catalytic activity in various reactions, including the reduction of nitroarenes and the dissolution of copper from circuit boards. [, , ]
Q6: What are the findings from developmental and reproductive toxicity studies of sodium molybdate dihydrate in rats?
A6: Studies conducted on Sprague-Dawley rats have demonstrated that sodium molybdate dihydrate, administered through diet or drinking water, does not exhibit significant developmental or reproductive toxicity at levels relevant to human exposure. [, , ]
Q7: Are there any safety concerns regarding the use of sodium molybdate dihydrate as a feed additive for sheep?
A7: According to the European Commission's Panel on Additives and Products or Substances used in Animal Feed (FEEDAP), sodium molybdate dihydrate is safe for use as a feed additive in sheep at a level of 2.5 mg total molybdenum/kg complete feed. This level ensures an adequate balance with copper and poses no significant risk to animal health or consumer safety. []
Q8: What is the environmental impact of molybdenum, and how can it be mitigated?
A8: Molybdenum is a naturally occurring element, and its environmental impact is primarily associated with anthropogenic activities like mining and industrial processes. Elevated molybdenum levels in soil can pose risks to ecosystems. Therefore, establishing ecological standards and implementing risk assessment strategies are crucial for managing molybdenum levels in the environment. []
Q9: Does sodium molybdate dihydrate biodegrade?
A9: While specific research on the biodegradability of sodium molybdate dihydrate is limited, molybdenum itself is a naturally occurring element and undergoes various biogeochemical transformations in the environment. []
Q10: How is sodium molybdate dihydrate used in agricultural applications?
A10: Sodium molybdate dihydrate is a common ingredient in some fertilizer formulations. It provides molybdenum, an essential micronutrient for plant growth, enhancing nitrogen fixation and overall plant health. [, ]
Q11: Can sodium molybdate dihydrate be used to control the release of nutrients in fertilizers?
A11: Yes, sodium molybdate dihydrate has been explored as a component in controlled-release fertilizer formulations. By incorporating it into the coating agent, the release of nutrients like nitrogen, phosphorus, and potassium can be regulated, improving nutrient use efficiency and minimizing environmental impact. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

